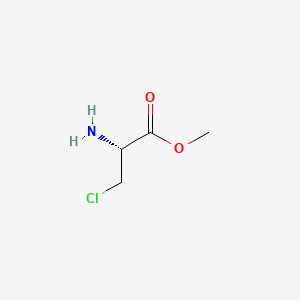

(R)-methyl 2-amino-3-chloropropanoate

Description

Significance of Chiral Building Blocks with α-Halogenation in Asymmetric Synthesis

The strategic placement of a halogen atom at a stereogenic center provides chemists with a versatile tool for asymmetric synthesis. nih.gov Halogens can act as control elements for subsequent stereocontrolled reactions, and their ability to be displaced stereospecifically offers solutions to complex stereochemical challenges. nih.gov The utility of these halogenated building blocks is expanding as new methods for their creation become available. nih.gov

The significance of α-halogenation lies in several key aspects:

Versatile Reactivity : The carbon-halogen bond can participate in a wide range of transformations. Halogens are excellent leaving groups in nucleophilic substitution reactions, enabling the introduction of various functional groups with high stereochemical fidelity.

Cross-Coupling Reactions : α-Halogenated compounds are valuable substrates in transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org This provides a powerful method for constructing complex molecular skeletons.

Stereochemical Control : The presence of a halogen atom can influence the stereochemical outcome of nearby reactions, providing a handle for diastereoselective transformations. This control is crucial in building molecules with multiple stereocenters.

Access to Unnatural Amino Acids : Chiral α-halo-α-amino acid derivatives are key precursors for the synthesis of non-proteinogenic (unnatural) α-amino acids. organic-chemistry.orgnih.gov These unnatural amino acids are incorporated into peptides and other pharmaceuticals to enhance their stability, potency, and selectivity.

Strategic Position of (R)-Methyl 2-amino-3-chloropropanoate as a Key Chiral Synthon

This compound hydrochloride is a chiral amino acid derivative that serves as a prime example of a strategic building block in organic chemistry. evitachem.com It is the methyl ester of a chlorinated version of the amino acid alanine (B10760859) and is typically synthesized from D-serine, a readily available chiral starting material. evitachem.comgoogle.com Its value as a synthon stems from the unique combination of functional groups within its structure: a chiral center, an amino group, an ester, and a reactive chloro group.

This compound holds a strategic position as an important intermediate in the synthesis of various biologically active molecules. google.com For instance, it is a key precursor in the synthesis of cycloserine, an antibiotic used to treat tuberculosis. google.com The synthesis of this compound hydrochloride can be efficiently achieved through a two-step process starting from D-serine, involving esterification followed by chlorination using thionyl chloride. evitachem.comgoogle.com

Below is a summary of the typical synthesis process:

| Step | Reactants | Reagents | Solvent | Process | Product |

| 1. Esterification | D-serine | Thionyl chloride, Methanol (B129727) | Methanol | Reflux reaction | D-serine methyl ester hydrochloride |

| 2. Chlorination | D-serine methyl ester hydrochloride | Thionyl chloride | Dichloroethane | Chlorination for ~24 hours | This compound hydrochloride |

This interactive table summarizes a common synthetic route. google.com

The properties of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 17136-54-8 |

| Molecular Formula | C₄H₉Cl₂NO₂ |

| Molecular Weight | 174.03 g/mol |

| Synonyms | This compound hydrochloride, L-β-Chloroalanine methyl ester hydrochloride |

| Chirality | (R)-enantiomer |

This interactive table presents key properties of the compound. evitachem.comncats.io

Historical Context of Chiral Chlorinated Amino Acid Derivatives in Chemical Research

The study of chiral molecules dates back to the 19th century with Louis Pasteur's separation of tartrate crystals. wikipedia.org However, the deliberate use of chiral chlorinated amino acid derivatives as building blocks in synthesis is a more recent development, evolving alongside the broader field of asymmetric synthesis. The initial interest in chlorinated amino acids was sometimes related to their formation as byproducts, for example, during water disinfection processes, which involves the chlorination of naturally present amino acids. nih.gov

The synthetic potential of related α-halo carbonyl compounds gained significant attention following early reports, such as the diastereoselective addition of organometallic reagents to α-chloroaldehydes in 1959. nih.gov These early studies laid the groundwork for understanding the stereochemical influence of the α-halogen. Over the latter half of the 20th century, the development of robust methods for preparing enantiomerically enriched compounds, including α-haloaldehydes and their derivatives, spurred renewed interest in their application for natural product synthesis. nih.gov The increasing demand for enantiopure pharmaceuticals has driven the development of practical and efficient synthetic routes to chiral building blocks like this compound, solidifying their role as indispensable tools in modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-3-chloropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUDJGGFFNDILT-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereoselective Synthetic Methodologies for R Methyl 2 Amino 3 Chloropropanoate

Chemo-Enzymatic Approaches to Enantiopure (R)-Methyl 2-amino-3-chloropropanoate

Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. This hybrid approach is particularly effective for producing chiral molecules with high enantiomeric purity.

Enzymatic Kinetic Resolution of Racemic Methyl 2-chloropropanoate

Enzymatic kinetic resolution (EKR) is a widely employed strategy that relies on the ability of enzymes, typically lipases or esterases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. While direct EKR of racemic methyl 2-amino-3-chloropropanoate is one possibility, a more common approach involves the resolution of a precursor, such as racemic methyl 2-chloropropanoate.

In a typical EKR of a racemic ester, a lipase (B570770) is used in an aqueous medium to selectively hydrolyze one enantiomer to its corresponding carboxylic acid, which can then be separated from the unreacted ester. For instance, lipases from Candida antarctica (CALB) or Pseudomonas cepacia (PCL) are frequently used for such resolutions due to their broad substrate specificity and high enantioselectivity. The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is a critical parameter. High E-values (often >100) are desirable to achieve high enantiomeric excess (ee) of both the product and the remaining substrate at approximately 50% conversion.

The reaction conditions, including solvent, temperature, and pH, are optimized to maximize both activity and enantioselectivity. While specific data for methyl 2-chloropropanoate is not extensively detailed in readily available literature, analogous resolutions of similar halo-substituted esters demonstrate the feasibility of this method. The resulting enantiopure (R)-methyl 2-chloropropanoate could then be converted to the target amino ester through subsequent chemical steps, such as amination.

Table 1: Representative Enzymes and Conditions for Kinetic Resolution of Racemic Esters

| Enzyme Source | Substrate Type | Reaction Type | Solvent | Typical E-value |

| Candida antarctica Lipase B (CALB) | Racemic Alcohols/Esters | Esterification/Hydrolysis | Organic/Aqueous | >100 |

| Pseudomonas cepacia Lipase (PCL) | Racemic Thiol Esters | Hydrolysis | Cyclohexane/Buffer | >100 nih.gov |

| Candida rugosa Lipase (CRL) | Racemic Aminopropanol | Acetylation | Toluene/Ionic Liquid | ~67 frontiersin.org |

This table presents illustrative data for related kinetic resolutions to demonstrate the general applicability of the enzymatic approach.

Design and Engineering of Esterases and Lipases for Enhanced Enantioselectivity

While naturally occurring enzymes can exhibit high selectivity, their performance is not always optimal for non-natural substrates or industrial process conditions. Protein engineering techniques, including rational design and directed evolution, are powerful tools to tailor and enhance the enantioselectivity of esterases and lipases. acs.org

Rational Design involves using knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. msu.edu By analyzing the binding pocket of the enzyme, researchers can identify key amino acid residues that interact with the substrate. Modifying these residues can alter the steric and electronic environment of the active site to favor the binding of one enantiomer over the other, thereby increasing the E-value. acs.org For example, a study on improving the enantioselectivity of the esterase BioH towards methyl (S)-o-chloromandelate successfully increased the E-value from 3.3 to 73.4 through targeted mutations at three key positions (L123V/L181A/L207F). acs.org This strategy relies on computational modeling, such as molecular dynamics simulations, to predict the impact of mutations. acs.org

Directed Evolution , in contrast, mimics natural selection in a laboratory setting. This process involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR), followed by high-throughput screening to identify mutants with improved enantioselectivity. The best-performing variants can then undergo further rounds of mutation and screening in an iterative process to achieve significant enhancements.

These engineering strategies can overcome the limitations of native enzymes, leading to biocatalysts that are highly efficient and selective for the production of specific chiral compounds like this compound. acs.org

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis provides direct routes to enantiopure compounds without the need for resolving racemic mixtures. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Enantioselective Chlorination Methodologies

A direct approach to establishing the chiral center in this compound involves the asymmetric α-chlorination of a suitable prochiral precursor. Organocatalysis has emerged as a powerful tool for such transformations. Chiral amines, such as imidazolidinones derived from amino acids, can catalyze the enantioselective α-chlorination of aldehydes and other carbonyl compounds. nih.govorganic-chemistry.orgprinceton.edu

The mechanism typically involves the formation of a chiral enamine intermediate from the catalyst and the carbonyl substrate. This enamine then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or a perchlorinated quinone. princeton.edu The chiral environment provided by the catalyst directs the attack of the chlorinating agent to one face of the enamine, leading to the formation of the α-chloro product with high enantioselectivity. organic-chemistry.org For instance, the α-chlorination of various aldehydes using an imidazolidinone catalyst has been shown to produce α-chloro aldehydes in up to 92% ee. researchgate.net A similar strategy could be envisioned for a precursor to the target amino acid, such as a protected β-amino aldehyde or β-amino ester.

Table 2: Organocatalytic Systems for Asymmetric α-Chlorination

| Catalyst Type | Substrate | Chlorinating Agent | Solvent | Enantiomeric Excess (ee) |

| Imidazolidinone | Aldehydes | Perchlorinated Quinone | Acetone | Up to 92% researchgate.net |

| Cinchona Alkaloid | β-Keto Esters | Hypervalent Iodine Reagent | Toluene | Up to 97% nih.gov |

| Squaramide | Silyl Ketene Acetals | N-Chlorosuccinimide (NCS) | Dichloromethane | Up to 98% nih.gov |

Chiral Auxiliaries in the Preparation of this compound

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. acs.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. researchgate.net

For the synthesis of this compound, a glycine (B1666218) or alanine (B10760859) enolate equivalent could be attached to a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. acs.org The bulky, stereodefined structure of the auxiliary would shield one face of the enolate, forcing an electrophilic chlorinating agent to attack from the less hindered face. This diastereoselective chlorination would establish the desired stereocenter. Subsequent removal of the auxiliary, typically by hydrolysis or alcoholysis, would furnish the chiral β-chloro α-amino acid derivative. This method offers high levels of stereocontrol and predictability, making it a robust choice for complex syntheses.

Derivation from Chiral Pool Precursors

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. nih.gov Synthesizing a target molecule from a chiral pool precursor is often one of the most efficient and economical strategies.

D-serine is an ideal chiral pool starting material for the synthesis of this compound, as it already possesses the required (R)-stereochemistry at the α-carbon. A well-established, high-yield synthetic route involves a two-step process. nih.gov

Esterification: D-serine is first converted to its methyl ester. This is typically achieved by reacting D-serine with methanol (B129727) in the presence of an acid catalyst, commonly thionyl chloride, which also serves as a dehydrating agent. The reaction is usually performed under reflux, and upon completion, the product, D-serine methyl ester hydrochloride, is isolated. nih.gov

Chlorination: The hydroxyl group of the D-serine methyl ester is then replaced with a chlorine atom with inversion of configuration at the β-carbon is not the primary concern here, as the stereocenter of interest is the α-carbon which remains intact. A common method is the reaction with thionyl chloride in a suitable solvent like dichloroethane. nih.gov This reaction proceeds via a chlorosulfite ester intermediate, leading to the desired this compound hydrochloride. The product is then purified through recrystallization. nih.gov

Stereospecific Conversion from D-Serine and its Derivatives

The synthesis of this compound with high enantiomeric purity relies heavily on stereospecific conversion methodologies starting from the chiral precursor, D-serine. The inherent stereochemistry of D-serine is leveraged to ensure the desired (R)-configuration in the final product. evitachem.com A prevalent and industrially significant route involves a two-step process: the initial esterification of D-serine followed by a chlorination reaction. evitachem.comgoogle.com

In the first step, D-serine is esterified to form the intermediate, D-serine methyl ester hydrochloride. google.com This is typically achieved by dissolving D-serine in methanol, followed by the controlled addition of thionyl chloride. The mixture is then heated under reflux for several hours to drive the reaction to completion. google.com After the reaction, the methanol is concentrated, and the intermediate is precipitated, often by adding a solvent like ethyl acetate, before being filtered and dried. google.com

The second step is the critical chlorination of the D-serine methyl ester hydrochloride intermediate. The hydroxyl group is substituted with a chlorine atom with inversion of configuration, a reaction often carried out using thionyl chloride in a suitable solvent such as dichloroethane. google.com This step yields the target molecule, this compound, which is typically isolated as its hydrochloride salt. google.com

Optimization of Chlorination and Esterification Protocols

Optimizing the reaction conditions for both chlorination and esterification is crucial for maximizing yield, purity, and process efficiency. Research has focused on variables such as reagents, solvents, temperature, and reaction time.

The choice of chlorinating agent is a key consideration. While reagents like phosphorus pentachloride (PCl5) can be used, they present challenges, particularly for large-scale production. patsnap.com PCl5 is a solid, which complicates feeding, and its use generates significant amounts of waste acid. patsnap.com Thionyl chloride (SOCl2) is often preferred as it is a liquid and the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying removal. google.compatsnap.com

Solvent selection also plays a significant role. Dichloroethane is commonly used for the chlorination step. google.com However, studies have shown that mixed solvent systems, such as acetonitrile (B52724) and dichloromethane, can be effective as well. patsnap.com The optimization of reaction temperature is demonstrated in the chlorination of D-serine methyl ester hydrochloride with thionyl chloride. As shown in the table below, adjusting the temperature can have a direct impact on the product yield. patsnap.com

| Reaction Temperature (°C) | Solvent System | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 20 | Acetonitrile/Dichloromethane | 12 | 93.8 | 97 |

| 30 | Acetonitrile/Dichloromethane | 12 | 91.6 | 97 |

For synthetic routes that combine protection, chlorination, and esterification, such as the method using a D-serine-N-carboxy anhydride (B1165640) (NCA) intermediate, reaction parameters are carefully controlled to achieve high yields and purity. google.com The following table illustrates how variations in temperature and time for the reaction of D-serine NCA with thionyl chloride in methanol affect the outcome. google.com This integrated approach can lead to high-purity products with yields often exceeding 90%. google.com

| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 15 | 1 | 91.93 | 99.421 |

| 20 | 3 | 93.11 | 99.488 |

| 25 | 2 | 94.72 | 99.526 |

Esterification protocols are also optimized, for instance, by controlling the duration of the refluxing reaction. A typical reflux time is between 5 and 8 hours to ensure complete conversion of D-serine to its methyl ester. google.com

Process Optimization and Scale-Up Considerations in this compound Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful consideration of process optimization to ensure safety, cost-effectiveness, and environmental sustainability. google.compatsnap.com A key aspect of optimization is the management of reagents and byproducts. For example, using thionyl chloride for both esterification and chlorination is advantageous for scale-up, but it generates gaseous byproducts like hydrogen chloride and sulfur dioxide. google.compatsnap.com An optimized process includes absorbing these tail gases in a strong alkaline solution, which not only mitigates environmental impact but can also form salts that may be reutilized. google.com

Another significant factor in cost reduction and process efficiency is the recycling of materials. In the synthesis starting from D-serine, the mother liquor remaining after the reaction and filtration steps can be treated and recycled, reducing both waste and production costs. google.com

The choice of reagents and reaction conditions has a profound impact on the feasibility of industrial scale-up. The use of solid reagents like phosphorus pentachloride (PCl5) is often avoided in large-scale manufacturing despite its effectiveness in the lab. patsnap.com The challenges associated with handling and feeding large quantities of a hazardous solid powder, the high energy consumption required for low-temperature reactions (e.g., -20 to -15°C), and the generation of substantial amounts of waste acid make it less practical for industrial production. patsnap.com Therefore, processes utilizing liquid reagents like thionyl chloride at more moderate temperatures (e.g., 20-50°C) are generally preferred for their simpler operation and higher safety profile. google.compatsnap.com

Purification of the final product is also a critical step in scale-up. The crude this compound hydrochloride is often purified through decolorization in a solvent like methanol, followed by cooling, crystallization, filtration, and drying to obtain a high-purity white solid. google.com Optimizing these purification steps is essential for meeting the stringent quality requirements for pharmaceutical intermediates.

Chemical Reactivity and Transformation Pathways of R Methyl 2 Amino 3 Chloropropanoate

Nucleophilic Substitution Reactions at the β-Chloro Center

The primary alkyl chloride at the β-position is a key site for nucleophilic substitution, enabling the introduction of a wide variety of substituents and the formation of new carbon-heteroatom and carbon-carbon bonds.

Stereochemical Course and Mechanism of Substitution

Nucleophilic substitution at the β-chloro center of (R)-methyl 2-amino-3-chloropropanoate and related β-chloroalanine derivatives is generally understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of the stereochemical configuration at that center. However, due to the presence of the adjacent amino group, intramolecular reactions can also occur, influencing the stereochemical outcome.

A prominent example of this is the base-promoted intramolecular cyclization to form an aziridine-2-carboxylate. This reaction is stereospecific, with the amine or its corresponding anion acting as the internal nucleophile, displacing the chloride to form the three-membered ring. This transformation is crucial in the synthesis of various α- and β-amino acids.

In the context of enzymatic reactions, the stereochemical outcome can be different. For instance, L-aspartate aminotransferase, an enzyme that typically catalyzes transamination, has been shown to catalyze the β-substitution of L-β-chloroalanine with β-mercaptoethanol with retention of stereochemistry. nih.govrsc.org

Regioselectivity and Chemo-selectivity in Competitive Nucleophilic Environments

The presence of three potential electrophilic/nucleophilic sites—the β-chloro center (electrophilic), the ester carbonyl (electrophilic), and the primary amine (nucleophilic)—necessitates careful consideration of regioselectivity and chemoselectivity. The outcome of a reaction with a nucleophile depends on the relative reactivity of these sites under the given conditions.

In general, the primary amine is a potent nucleophile and can readily react with electrophiles. The β-chloro center is susceptible to attack by a wide range of nucleophiles. The ester group is the least reactive of the three towards nucleophilic attack.

Under basic conditions, the deprotonated amino group can act as an internal nucleophile, leading to the formation of aziridine-2-carboxylates as mentioned above. In the presence of external nucleophiles, a competition between intermolecular substitution at the β-chloro center and reaction at the other functional groups can occur. The choice of solvent, temperature, and the nature of the nucleophile and base can influence the reaction pathway. For instance, a soft nucleophile would be expected to preferentially attack the soft electrophilic β-carbon, while a hard nucleophile might favor reaction at the harder ester carbonyl.

Transformations Involving the Ester Functionality

The methyl ester group of this compound can undergo several characteristic transformations, including transesterification, amidation, and reduction.

Transesterification Processes and Alkyl Exchange

Transesterification allows for the conversion of the methyl ester to other alkyl esters by reaction with an alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and driving it to completion often requires using the desired alcohol as the solvent or removing the methanol (B129727) by-product. While specific studies on the transesterification of this compound are not prevalent in the readily available literature, the principles of amino acid ester transesterification are well-established. It is important to consider that under basic conditions, competing reactions at the β-chloro center or involving the amino group can occur.

Amidation and Reduction of the Ester Group

The methyl ester can be converted to the corresponding amide by reaction with a primary or secondary amine. This transformation typically requires more forcing conditions than esterification and can be facilitated by activating agents or by forming an amide bond directly from the corresponding carboxylic acid. The direct amidation of fatty acid methyl esters has been demonstrated to be a viable, albeit sometimes lower-yielding, alternative to direct amidation of the carboxylic acid. researchgate.net

Reduction of the ester functionality yields the corresponding amino alcohol, (R)-2-amino-3-chloropropan-1-ol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and, under certain conditions, sodium borohydride (B1222165) (NaBH₄). orgsyn.orgyoutube.comresearchgate.net The choice of reducing agent is crucial, as harsher conditions could potentially lead to the reduction of the chloro group as well. For the reduction of amino acid esters, borane (B79455) complexes are also effective and can offer good chemoselectivity. orgsyn.org

Reactivity of the Primary Amine Moiety

The primary amino group in this compound is a key nucleophilic center and can participate in a variety of reactions, most notably N-alkylation and N-acylation.

N-alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide. Direct alkylation of primary amines can sometimes be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. However, catalytic methods for the direct N-alkylation of unprotected α-amino acids with alcohols have been developed, offering a more selective and environmentally friendly approach. nih.govresearchgate.net For β-alanine, selective N-alkylation has been reported to facilitate the synthesis of theranostic nanoagents. nih.gov

N-acylation, the reaction of the amine with an acylating agent like an acyl chloride or anhydride (B1165640), is generally a high-yielding and selective process for the formation of amides. A patent describes the preparation of N-acetyl-β-chloro-alanine methyl esters through the acylation of the corresponding amino ester. google.com This transformation is a common method for protecting the amino group in amino acid chemistry. Various reagents can be employed for the N-acylation of unprotected amino acids, including those utilizing active esters. semanticscholar.orgnih.gov

The table below summarizes the expected products from the various transformations of this compound.

| Starting Material | Reagent/Condition | Functional Group Transformed | Product |

| This compound | Base (e.g., NaH) | Amine and β-Chloro | Methyl aziridine-2-carboxylate |

| This compound | Nucleophile (e.g., R-SH) | β-Chloro | (R)-methyl 2-amino-3-(alkylthio)propanoate |

| This compound | R'-OH, Acid/Base catalyst | Ester | (R)-alkyl 2-amino-3-chloropropanoate |

| This compound | R'₂NH | Ester | (R)-2-amino-3-chloro-N,N-dialkylpropanamide |

| This compound | LiAlH₄ or NaBH₄ | Ester | (R)-2-amino-3-chloropropan-1-ol |

| This compound | R'-X (Alkyl halide) | Amine | (R)-methyl 2-(alkylamino)-3-chloropropanoate |

| This compound | (R'CO)₂O or R'COCl | Amine | (R)-methyl 2-(acetylamino)-3-chloropropanoate |

Amino Group Protection and Deprotection Strategies

The presence of a primary amino group in this compound necessitates the use of protecting groups in many synthetic applications to prevent unwanted side reactions and to control regioselectivity. The choice of a protecting group is critical and is guided by its stability under specific reaction conditions and the ease of its subsequent removal. The concept of "orthogonality" is central to these strategies, allowing for the selective removal of one protecting group in the presence of others by using distinct chemical mechanisms. researchgate.net

Commonly employed amino-protecting groups in organic synthesis include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), while the Fmoc group is labile to basic conditions, often cleaved using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). researchgate.netug.edu.pl

A frequently utilized strategy for the protection of this compound involves N-acetylation. This transformation is achieved by reacting the parent compound with an acetylating agent. For instance, treatment of this compound with ethanoic anhydride in diethyl ether at reduced temperatures yields the N-protected product, methyl (R)-2-acetamido-3-chloropropanoate. chemicalbook.com This acetamide (B32628) protecting group can later be cleaved under acidic conditions. evitachem.com

In other synthetic routes, paraformaldehyde has been employed as a chemical auxiliary to protect the amino group. evitachem.com This strategy is particularly important in multi-step sequences where maintaining the stereochemical integrity of the chiral center is paramount, as it helps prevent racemization during subsequent nucleophilic substitution reactions. evitachem.com

Table 1: Example of N-Acetylation Protection Reaction

| Reactant | Reagent | Solvent | Product | Yield |

|---|

Deprotection strategies are tailored to the specific protecting group used. As mentioned, Boc groups are removed with acid, and Fmoc groups with base. researchgate.netug.edu.pl For an N-acetyl group, cleavage is typically accomplished through acidic or basic hydrolysis, although conditions must be carefully controlled to avoid unintended reactions at other sites in the molecule.

Condensation and Imine Formation Reactions

The primary amino group of this compound is nucleophilic and can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base.

This transformation is a fundamental reaction for α-amino esters. The general pathway involves the formation of a hemiaminal intermediate, which then dehydrates to the final imine product. The reaction is often catalyzed by acid and is typically reversible.

While specific studies detailing the condensation of this compound with various carbonyl compounds are not extensively documented in the provided context, its reactivity is expected to follow this established chemical principle. The resulting imine would feature a C=N double bond, with the nitrogen atom being part of the original amino acid ester structure. Such reactions are pivotal in the synthesis of more complex molecules, including various heterocyclic systems and novel amino acid derivatives.

Investigations into Stereochemical Stability and Epimerization Pathways

The stereochemical integrity of the chiral center at the α-carbon (C2) is a critical aspect of the chemistry of this compound. The susceptibility of this center to epimerization—the inversion of stereochemistry at one of several chiral centers in a molecule—can impact the enantiomeric purity of the final products in a synthetic sequence.

Epimerization at the α-carbon of amino acid derivatives can be facilitated by conditions that promote the removal and re-addition of the α-proton. This process often involves the formation of a planar enolate or a related intermediate, which can be protonated from either face, leading to a racemic or near-racemic mixture. Factors that can increase the risk of epimerization include exposure to strong bases, elevated temperatures, or prolonged reaction times.

In the context of synthesizing and utilizing this compound, strategies are employed to mitigate the risk of racemization. One of the most effective methods is the protection of the amino group, as discussed in section 3.3.1. evitachem.com By converting the amino group to a non-basic derivative, such as an amide (e.g., an acetamide), the acidity of the α-proton is reduced, making it less susceptible to abstraction by base. This is crucial during steps that involve nucleophilic substitution, where preventing racemization is essential for achieving high enantiomeric excess in the final product. evitachem.com The synthesis of the compound itself from precursors like D-serine underscores the importance of stereocontrol throughout the manufacturing process. google.com

Applications of R Methyl 2 Amino 3 Chloropropanoate in Complex Molecular Synthesis

Precursor for Stereodefined Amino Acids and Their Analogues

The C-Cl bond in (R)-methyl 2-amino-3-chloropropanoate provides a handle for the synthesis of various non-proteinogenic amino acids and modified alanine (B10760859) derivatives. wikipedia.org

Synthesis of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are crucial components of many biologically active peptides and serve as important tools in medicinal chemistry. nih.govresearchgate.nettaylorandfrancis.com this compound is an effective precursor for these compounds through the nucleophilic displacement of its chloride ion. This allows for the introduction of a wide range of functionalities at the β-position of the alanine scaffold.

For instance, the reaction of this compound with various nucleophiles can lead to the formation of β-substituted alanines. While direct examples with the methyl ester are not extensively documented in the provided results, the analogous compound 3-chloroalanine (B1143638) is known to be a precursor for other amino acids through the replacement of the chloride. wikipedia.org This suggests that this compound can be used to synthesize a variety of non-proteinogenic amino acids with retention of the original stereochemistry at the α-carbon.

| Nucleophile | Resulting Non-Proteinogenic Amino Acid Structure | Potential Application |

|---|---|---|

| Thiolates (R-S⁻) | β-Thioalkyl-D-alanines | Incorporation into peptides to study enzyme mechanisms |

| Azide (N₃⁻) | β-Azido-D-alanine | Precursor for diaminopropionic acid and click chemistry |

| Cyanide (CN⁻) | β-Cyano-D-alanine | Precursor for aspartic acid analogues |

| Organocuprates (R₂CuLi) | β-Alkyl-D-alanines | Creation of novel peptide structures |

Derivatization to Modified Alanine Derivatives and Other Chiral α-Amino Acids

Beyond simple substitution of the chloride, this compound can be derivatized to a variety of modified alanine analogues. The amino group can be protected, for example, through acetylation, to allow for selective reactions at other parts of the molecule. The ester can also be hydrolyzed or converted to other functional groups.

A key application of β-chloroalanine derivatives is their use in the synthesis of dehydroalanine (B155165) peptides. acs.org This is typically achieved by treating a peptide containing a 3-chloroalanine residue with a base to induce elimination of HCl. acs.org This process can be used to introduce unsaturation into a peptide backbone, which can be a key structural feature of some natural products or can be used to create reactive sites for further modification.

Utility in Chiral Heterocyclic Compound Construction

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various chiral heterocyclic compounds.

Formation of Chiral Aziridines and Epoxides

The intramolecular cyclization of this compound is a direct route to chiral aziridine-2-carboxylates. clockss.orgorganic-chemistry.org This reaction is typically promoted by a base, which deprotonates the amino group, allowing it to act as an internal nucleophile and displace the chloride. The resulting aziridine (B145994) is a highly strained, three-membered ring that is a versatile intermediate for the synthesis of more complex nitrogen-containing molecules through regioselective ring-opening reactions. nih.govst-andrews.ac.uknih.gov

The synthesis of chiral epoxides from this compound is less direct. It would likely involve the conversion of the amino group to a hydroxyl group, for example, via a diazotization reaction, followed by base-induced cyclization to form the epoxide. However, direct evidence for this transformation was not found in the provided search results.

| Reactant | Reaction Conditions | Product | Key Features |

|---|---|---|---|

| This compound | Base (e.g., NaH, K₂CO₃) | Methyl (R)-aziridine-2-carboxylate | Intramolecular cyclization with retention of stereochemistry. |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxazolines, Thiazolines)

While direct synthesis of oxazolines and thiazolines from this compound is not explicitly detailed, its derivatives can serve as precursors. For instance, reduction of the methyl ester to the corresponding amino alcohol, (R)-2-amino-3-chloropropan-1-ol, would provide a suitable starting material for oxazoline (B21484) synthesis. Cyclization could then be achieved by reaction with a carboxylic acid or its derivative.

Similarly, conversion of the chloro group to a thiol would yield a cysteine derivative, which is a known precursor for the synthesis of thiazolines.

Incorporation into Peptidomimetic Structures and Scaffold Development

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and bioavailability. nih.govresearchgate.net Non-proteinogenic amino acids like this compound and its derivatives are valuable building blocks in the design of peptidomimetics. mdpi.com

The incorporation of 3-chloroalanine into a peptide sequence can serve as a precursor to dehydroalanine, as mentioned earlier. acs.org Dehydroalanine residues can introduce conformational constraints into a peptide and can also act as Michael acceptors for the covalent modification of proteins. The halogenation of peptides is a known strategy to enhance their functionality. nih.gov

Furthermore, the unique stereochemistry and functionality of this compound can be exploited to create novel peptide scaffolds. For example, the corresponding aziridine-2-carboxylic acid can be incorporated into a peptide chain, where the strained ring can be used to induce specific secondary structures or to act as a reactive handle for further modifications. While the provided search results offer a general context for the use of heterocyclic scaffolds in peptidomimetics, nih.govresearchgate.net specific examples detailing the direct incorporation of this compound are not prevalent.

Role in Total Synthesis of Chiral Natural Products and Structurally Complex Molecules

The strategic importance of this compound in the total synthesis of chiral natural products and other structurally complex molecules primarily stems from its utility as a precursor to chiral aziridine-2-carboxylates. These strained three-membered heterocyclic compounds are highly sought-after intermediates in organic synthesis due to their propensity to undergo regioselective ring-opening reactions with a variety of nucleophiles, leading to the formation of diverse and stereochemically defined α- and β-amino acids, which are key components of many natural products.

The synthesis of these crucial aziridine intermediates from this compound typically involves an intramolecular cyclization. This transformation capitalizes on the proximity of the amino group and the chloro-substituted carbon, allowing for a nucleophilic substitution reaction where the nitrogen atom displaces the chloride. This process is often facilitated by a base to deprotonate the amino group, thereby increasing its nucleophilicity. The result is the formation of a chiral aziridine ring with retention of the stereochemistry at the α-carbon.

Once formed, these chiral aziridine-2-carboxylates can be employed in the synthesis of a wide array of complex molecules. The ring-opening of these aziridines with various nucleophiles provides a powerful method for the introduction of new functional groups with high stereocontrol. For instance, reaction with organocuprates can lead to the formation of non-proteinogenic amino acids with new carbon-carbon bonds. Similarly, ring-opening with oxygen or sulfur nucleophiles can introduce hydroxyl or thiol groups, respectively. This versatility makes this compound a valuable starting point for the synthesis of peptide fragments, alkaloids, and other classes of natural products that feature chiral amino functionalities.

| Starting Material | Key Intermediate | Subsequent Applications |

|---|---|---|

| This compound | Chiral Aziridine-2-carboxylates | Synthesis of non-proteinogenic amino acids, peptide fragments, alkaloids, and other complex chiral molecules. |

Intermediate in the Preparation of Advanced Pharmaceutical Precursors

This compound hydrochloride is a pivotal intermediate in the synthesis of the antibiotic D-cycloserine. google.comgoogle.com D-cycloserine is a broad-spectrum antibiotic used in the treatment of tuberculosis. google.com The synthesis of D-cycloserine from this compound hydrochloride highlights the industrial relevance of this chiral building block in the pharmaceutical sector.

Several synthetic routes have been developed for the conversion of this compound hydrochloride to D-cycloserine. lookchem.comchemicalbook.comdrugfuture.com A common strategy involves the reaction of the chloro-derivative with a suitable reagent to form the isoxazolidinone ring system characteristic of D-cycloserine. One patented method describes a one-step process where this compound hydrochloride is reacted with acetoxime in the presence of an acid, followed by treatment with a base such as sodium methoxide (B1231860) to induce cyclization and formation of D-cycloserine with high purity and yield. google.com

The key transformation in this synthesis is the intramolecular cyclization, where the amino group and a derivative of the ester function react to form the heterocyclic ring. The chlorine atom serves as a leaving group in a related synthetic pathway where the corresponding hydroxamic acid is formed and subsequently cyclized. drugfuture.com

| Starting Material | Key Reagents | Pharmaceutical Product | Reported Yield | Reported Purity |

|---|---|---|---|---|

| This compound hydrochloride | Acetoxime, Hydrochloric acid, Sodium methoxide | D-Cycloserine | Up to 94.25% google.com | Up to 99% google.com |

This application underscores the value of this compound as a readily available, chiral starting material for the efficient synthesis of complex and medicinally important molecules. The stereochemical integrity of the starting material is crucial as it directly translates to the chirality of the final active pharmaceutical ingredient.

Mechanistic Investigations and Stereocontrol in Reactions Involving R Methyl 2 Amino 3 Chloropropanoate

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The stereochemical outcome of reactions involving (R)-methyl 2-amino-3-chloropropanoate is intricately linked to the operative reaction mechanism. One of the key transformations of this molecule is its conversion into aziridine-2-carboxylates. This intramolecular cyclization typically proceeds via an S(_N)2 mechanism, where the amino group acts as an internal nucleophile, displacing the chloride. The stereochemistry at the C2 position is crucial in this process. For the reaction to occur, the molecule must adopt a conformation that allows for the backside attack of the amino group on the carbon bearing the chlorine atom. This results in an inversion of configuration at the C3 position, leading to the formation of a specific stereoisomer of the aziridine (B145994) ring.

The regioselectivity of nucleophilic attack is a critical aspect of the mechanism. In the case of intramolecular cyclization, the proximity of the nucleophilic amino group to the electrophilic carbon center favors the formation of the three-membered aziridine ring over other potential intermolecular reactions. The reaction is often facilitated by a base, which deprotonates the amino group, increasing its nucleophilicity and promoting the cyclization.

In intermolecular reactions, this compound can react with external nucleophiles. The mechanism of these reactions can be either S(_N)1 or S(_N)2, depending on the reaction conditions, the nature of the nucleophile, and the solvent. An S(_N)2 mechanism would lead to an inversion of configuration at the C3 position, while an S(_N)1 mechanism would proceed through a carbocation intermediate, potentially leading to a racemic mixture of products. However, the presence of the adjacent amino group can influence the stability of the carbocation and may direct the stereochemical outcome.

Kinetic Studies of Reactivity and Stereochemical Purity Evolution

Kinetic studies are essential for understanding the factors that influence the rate and stereochemical outcome of reactions. While specific kinetic data for reactions of this compound are not extensively reported, principles from analogous systems, such as the kinetic resolution of amino acids, can provide valuable insights.

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This process relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For instance, enzymes like Acylase I are known to catalyze the enantioselective hydrolysis of N-acyl amino acids, showing a high degree of selectivity for the L-enantiomer. This enzymatic approach allows for the separation of enantiomers based on their different reaction kinetics.

The evolution of stereochemical purity during a reaction can be monitored using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). By analyzing samples at different time points, it is possible to determine the rate of consumption of the starting material and the rate of formation of the product, as well as the enantiomeric excess (ee) of both. This data can be used to construct reaction progress curves, which are valuable for optimizing reaction conditions to maximize stereoselectivity.

| Time (h) | Substrate Conversion (%) | Product Enantiomeric Excess (%) |

| 1 | 15 | 98 |

| 2 | 30 | 97 |

| 4 | 55 | 95 |

| 8 | 80 | 92 |

| 12 | 95 | 90 |

This is a hypothetical data table to illustrate the concept of monitoring stereochemical purity evolution over time in a kinetic resolution process.

Influence of Catalyst Design and Solvent Effects on Enantiocontrol

For example, in three-component reactions involving aldehydes, anilines, and other nucleophiles, chiral catalysts like pseudoephedrine have been shown to induce high levels of enantioselectivity. The catalyst can interact with the reactants through non-covalent interactions, such as hydrogen bonding, to create a well-defined transition state that leads to the preferential formation of one stereoisomer.

Solvent effects are also a key consideration in achieving high enantiocontrol. The polarity, viscosity, and coordinating ability of the solvent can influence the stability of the transition states and intermediates, thereby affecting both the reaction rate and the stereoselectivity. In some cases, a non-polar solvent may be preferred to minimize solvation of the catalyst and reactants, leading to a more ordered transition state. In other cases, a polar or coordinating solvent may be necessary to solubilize the reactants or to participate in the reaction mechanism. The optimization of solvent is often an empirical process, requiring the screening of a range of solvents to identify the optimal conditions.

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) |

| Pseudoephedrine | Toluene | 45 | 90 |

| Pseudoephedrine | Dichloromethane | 52 | 93 |

| Pseudoephedrine | Tetrahydrofuran | 48 | 85 |

| Prolinol | Toluene | 35 | 75 |

| Prolinol | Dichloromethane | 41 | 80 |

This data is based on analogous enantioselective reactions and serves to illustrate the influence of catalyst and solvent choice on reaction outcomes.

Stereoelectronic Effects and Conformation-Reactivity Relationships

Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons on the reactivity and stability of a molecule, are fundamental to understanding the behavior of this compound. The presence of the electronegative chlorine atom at the C3 position creates a dipole moment and influences the electron distribution throughout the molecule. This, in turn, affects the reactivity of the adjacent C2 carbon and the amino group.

The conformation of the molecule plays a critical role in its reactivity. The relative orientation of the amino group, the chloro group, and the ester moiety can either facilitate or hinder certain reaction pathways. For intramolecular cyclization to an aziridine, the molecule must adopt a conformation where the amino group is anti-periplanar to the leaving chloride group. This alignment is optimal for the backside attack required for an S(_N)2 reaction.

Furthermore, the stereoelectronic environment around the C-Cl bond influences its susceptibility to nucleophilic attack. The presence of the electron-withdrawing ester group can affect the electrophilicity of the C3 carbon. The stereochemistry at the C2 position also dictates the facial selectivity of reactions at the carbonyl group of the ester. Computational studies can be employed to model the different conformations of this compound and to calculate their relative energies. This information can then be used to rationalize the observed reactivity and stereoselectivity in different chemical transformations. The interplay between the molecule's conformation and its electronic properties is a key determinant of its chemical behavior.

Computational Chemistry and Theoretical Studies of R Methyl 2 Amino 3 Chloropropanoate

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Intermediates

No specific studies on the conformational analysis or molecular dynamics simulations of (R)-methyl 2-amino-3-chloropropanoate or its synthetic intermediates were found in the public domain. Such studies would be valuable for understanding the molecule's flexibility, preferred three-dimensional structures, and solvent interactions, which in turn influence its reactivity. While general methodologies for performing such simulations on amino acid derivatives are well-established, their application to this particular chlorinated amino acid ester has not been reported.

Quantum Chemical Calculations on Reaction Energetics and Transition State Structures

There is a lack of published research detailing quantum chemical calculations on the reaction energetics and transition state structures involving this compound. These calculations are crucial for understanding the mechanisms of its synthesis and subsequent reactions, providing insights into reaction barriers, and predicting the formation of byproducts. Without such studies, a quantitative understanding of its reactivity profile at a molecular level is limited.

Molecular Modeling of Enzyme-Substrate Interactions in Biocatalytic Processes

Molecular modeling is a key technique for investigating how a substrate binds to the active site of an enzyme and for elucidating the mechanism of biocatalysis. However, no studies were identified that specifically model the interaction of this compound with any enzyme. Such research would be instrumental in the development of novel biocatalytic routes for the synthesis or transformation of this compound.

Predictive Modeling of Stereochemical Outcomes in Novel Transformations

While predictive modeling is increasingly used to forecast the stereochemical outcomes of chemical reactions, no literature was found that applies these methods to novel transformations of this compound. Developing such models would be highly beneficial for designing new synthetic pathways that utilize this chiral building block, enabling the predictable synthesis of complex molecules with high stereoselectivity.

Advanced Analytical Methodologies in Academic Research of R Methyl 2 Amino 3 Chloropropanoate

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., HPLC, GC)

The enantiomeric purity of (R)-methyl 2-amino-3-chloropropanoate is a critical quality attribute, as the presence of the unwanted (S)-enantiomer can have significant implications in its downstream applications, particularly in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for accurately quantifying the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers without the need for derivatization. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used for the resolution of amino acid esters due to their broad applicability and high enantioselectivity. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol or ethanol, is optimized to achieve baseline separation.

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Chiral Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Provides strong chiral recognition for amino acid esters through hydrogen bonding, π-π interactions, and steric hindrance. Immobilized phases offer greater solvent compatibility. |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions provide a good balance between resolution and analysis time. |

| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) | Normal-phase elution mode is common for polysaccharide CSPs. The ratio is optimized to control retention and resolution. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard bore columns to ensure efficient separation. |

| Detection | UV at 210 nm | The ester carbonyl group provides sufficient chromophore for UV detection at low wavelengths. |

| Expected Elution | (R)-enantiomer followed by (S)-enantiomer (hypothetical) | Elution order depends on the specific CSP and analyte interactions and must be confirmed with an enantiopure standard. |

Gas Chromatography (GC)

Chiral GC offers high resolution and sensitivity, making it an excellent alternative for enantiomeric purity assessment. Due to the low volatility of amino acid esters, derivatization is typically required prior to analysis. The primary amino group is often acylated (e.g., with trifluoroacetic anhydride) to create a more volatile and thermally stable derivative. The separation is then performed on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative or a chiral polysiloxane like Chirasil-Val.

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Derivatization Reagent | Trifluoroacetic Anhydride (B1165640) (TFAA) | Reacts with the primary amine to form a volatile N-TFA derivative suitable for GC analysis. |

| Chiral Stationary Phase (CSP) | Chirasil-L-Val (L-valine-tert-butylamide polysiloxane) | Specifically designed for the separation of derivatized amino acid enantiomers. |

| Column Dimensions | 25 m x 0.25 mm ID, 0.16 µm film thickness | Standard capillary dimensions for high-resolution chiral separations. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases used in GC. Hydrogen can offer faster analysis times. |

| Temperature Program | Initial: 90°C (1 min), Ramp: 4°C/min to 180°C | A temperature gradient is used to elute the derivatives with optimal peak shape and resolution. |

| Detector | Flame Ionization Detector (FID) | A universal and sensitive detector for organic compounds. |

Spectroscopic Methods for Elucidating Reaction Intermediates and Product Structures (Beyond Basic Identification)

While basic spectroscopic methods like ¹H NMR are used for routine identification, advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of the target compound and its synthetic intermediates, such as D-serine methyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR techniques are employed to confirm the connectivity and stereochemistry of this compound.

¹H and ¹³C NMR: Provide the fundamental carbon-hydrogen framework. For the final product, the ¹H NMR spectrum would show characteristic signals for the methyl ester protons, the methine proton at the chiral center (α-carbon), and the diastereotopic methylene (B1212753) protons of the chloromethyl group. chemicalbook.com

2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships, confirming, for example, the connectivity between the α-proton and the β-protons of the chloromethyl group.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons, allowing for unambiguous assignment of the ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the position of the ester group (correlation from methyl protons to the carbonyl carbon) and the chloro-substituent.

Nuclear Overhauser Effect (NOE) Spectroscopy: Can provide through-space correlations between protons, which can be used to help confirm the relative stereochemistry in more complex derivatives or intermediates.

For an intermediate like D-serine methyl ester, these techniques confirm that the esterification has occurred without affecting the stereocenter and that the hydroxyl group is intact prior to the chlorination step. chemicalbook.com

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) is used to study its fragmentation pattern, which offers valuable structural information. The fragmentation of protonated α-amino acid esters typically involves characteristic losses. nih.gov

For this compound ([M+H]⁺), key fragmentation pathways would include:

Loss of the methoxycarbonyl group (-COOCH₃): A common fragmentation for methyl esters, leading to an iminium ion.

Loss of HCl: Cleavage of the carbon-chlorine bond followed by hydrogen abstraction.

Cleavage of the Cα-Cβ bond: Resulting in fragments that contain either the amino ester portion or the chloromethyl group.

By comparing the MS/MS fragmentation pattern of the final product with that of the starting material (D-serine) and the intermediate (D-serine methyl ester), researchers can confirm the success of each synthetic step. For instance, the fragmentation of the intermediate would show a characteristic loss of H₂O from the hydroxyl group, which would be absent in the final product's spectrum. nih.govnih.gov

In Situ Reaction Monitoring Techniques for Mechanistic and Kinetic Investigations

Understanding reaction kinetics and identifying transient intermediates is crucial for process optimization and mechanistic insight. In situ monitoring techniques allow researchers to observe the reaction as it happens, without the need for sampling and quenching.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the synthesis of this compound in real-time. The synthesis typically involves two key steps: the esterification of D-serine and the subsequent chlorination of the resulting D-serine methyl ester. evitachem.comgoogle.com

Esterification Monitoring: During the reaction of D-serine with methanol (B129727) and thionyl chloride, FTIR can track the disappearance of the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) and the appearance of the ester C=O stretch at a higher frequency (around 1735-1750 cm⁻¹). This allows for real-time tracking of the reaction's conversion rate. researchgate.net

Chlorination Monitoring: In the subsequent step, the hydroxyl group of D-serine methyl ester is replaced by a chlorine atom. An ATR-FTIR probe inserted into the reactor can monitor the disappearance of the broad O-H stretching vibration (around 3300-3500 cm⁻¹) of the alcohol functional group. Simultaneously, the appearance of the C-Cl stretching vibration (around 600-800 cm⁻¹) can be observed, signaling the formation of the final product.

By plotting the absorbance of key functional groups over time, kinetic profiles can be generated. This data is invaluable for determining reaction rates, identifying potential reaction bottlenecks, and understanding the influence of parameters like temperature and reagent concentration on the reaction's progress.

Future Research Directions and Emerging Trends for R Methyl 2 Amino 3 Chloropropanoate

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving the development of green and sustainable synthetic methodologies for producing chiral compounds like (R)-methyl 2-amino-3-chloropropanoate. Traditional synthetic routes often involve hazardous reagents and generate significant waste. Current research aims to mitigate these issues through innovative approaches that prioritize atom economy, energy efficiency, and the use of renewable resources.

One promising trend is the optimization of existing synthetic pathways to incorporate green chemistry principles. For instance, a patented method for synthesizing this compound hydrochloride emphasizes the recycling of the mother liquor and the absorption of tail gas, which reduces waste and minimizes the release of harmful substances. evitachem.comgoogle.com Another approach focuses on simplifying the process by using reagents that are more environmentally benign and allow for easier product isolation, thereby reducing the need for extensive purification steps that consume large quantities of solvents. evitachem.com A method starting from D-serine involves an esterification step followed by chlorination, with a focus on high yield and minimizing side products. evitachem.comgoogle.com

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Traditional Synthesis | Emerging Green Synthesis |

| Starting Material | D-serine | D-serine |

| Key Reagents | Thionyl chloride, various organic solvents | Thionyl chloride (with recycling), potentially less hazardous alternatives |

| Waste Generation | High, including solvent waste and gaseous byproducts | Reduced, with recycling of mother liquor and absorption of tail gas evitachem.comgoogle.com |

| Process Simplicity | Multi-step with complex purification | Simplified work-up procedures |

| Environmental Impact | Higher | Lower, due to waste reduction and recycling |

Exploration of Novel Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and efficient routes to chiral molecules under mild reaction conditions. The application of enzymes for the synthesis and transformation of this compound is a burgeoning area of research with significant potential.

One avenue of exploration is the use of halogenating enzymes, such as haloperoxidases or flavin-dependent halogenases, for the direct and regioselective chlorination of a suitable amino acid precursor. While the direct enzymatic synthesis of this compound has not been extensively reported, the broader field of enzymatic halogenation of amino acids suggests its feasibility. nih.gov This approach could offer a more sustainable alternative to chemical chlorination methods.

Another promising biocatalytic strategy involves the use of transaminases. These enzymes can catalyze the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. nih.gov A potential biocatalytic route to this compound could involve the transamination of a corresponding β-chloro-α-keto ester. The high enantioselectivity of transaminases makes them particularly attractive for the synthesis of optically pure amino acid derivatives. Research in this area would focus on identifying or engineering transaminases with the desired substrate specificity and stability.

The enzymatic transformation of 3-chloroalanine (B1143638) into other useful amino acids has been reviewed, indicating the potential for enzymatic pathways involving this and similar structures. rsc.org

Expanding Applications in Asymmetric Catalysis and Complex Molecule Synthesis

This compound is a valuable chiral building block, or synthon, for the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino group and a reactive chloro group, allows for a variety of chemical transformations.

A key application of this compound is in the synthesis of aziridine-2-carboxylates. ru.nlclockss.org These three-membered heterocyclic compounds are highly sought-after intermediates in organic synthesis due to their ring strain, which allows for regioselective ring-opening reactions to access a wide range of substituted amino acids and other nitrogen-containing molecules. The conversion of this compound to the corresponding aziridine (B145994) preserves the stereochemistry at the α-carbon, making it a powerful tool for asymmetric synthesis.

The resulting chiral aziridine-2-carboxylates can then be used in the synthesis of various biologically active compounds and complex natural products. For example, nucleophilic ring-opening of these aziridines can introduce a variety of substituents at the β-position, leading to the formation of non-proteinogenic amino acids, which are important components of many pharmaceuticals.

Future research will likely focus on expanding the scope of reactions involving this compound and its derivatives. This includes the development of novel catalytic systems for diastereoselective reactions and the application of this building block in the total synthesis of complex target molecules. Its use in peptide synthesis, where the incorporation of unnatural amino acids can lead to peptides with enhanced stability and biological activity, is another area of growing interest. evitachem.com

Advanced Computational Design of Reactions and Catalysts Involving the Compound

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of catalysts and the elucidation of reaction mechanisms at the molecular level. For this compound, computational methods are beginning to play a crucial role in optimizing its synthesis and predicting its reactivity.

Density Functional Theory (DFT) studies can provide valuable insights into the mechanism of the chlorination of amino acid esters. ru.nl By modeling the transition states and intermediates of the reaction, researchers can better understand the factors that control the stereoselectivity and efficiency of the synthesis. This knowledge can then be used to design more effective catalysts and reaction conditions.

Molecular dynamics (MD) simulations are another powerful computational tool that can be applied to study the biocatalytic synthesis of this compound. rsc.orgchemrxiv.orgyoutube.comnih.gov By simulating the interactions between an enzyme and its substrate, MD can help to elucidate the molecular basis of enzyme specificity and catalysis. This information is crucial for the rational design of enzymes with improved activity and stability for the synthesis of this and other chiral compounds.

The in silico design of novel catalysts for the synthesis and transformation of this compound is an emerging trend. researchgate.net By using computational screening and modeling, it is possible to identify promising catalyst candidates before they are synthesized and tested in the laboratory, thereby accelerating the discovery of new and improved catalytic systems.

Q & A

Basic Research Questions

Q. What is the primary synthetic application of (R)-methyl 2-amino-3-chloropropanoate in pharmaceutical research?

- The compound serves as a key intermediate in the synthesis of cycloserine , an antibiotic used to treat tuberculosis. Its chiral (R)-configuration is critical for biological activity, as it ensures proper interaction with bacterial cell wall synthesis enzymes. The ester group facilitates nucleophilic substitution or hydrolysis reactions during cycloserine assembly .

Q. What analytical methods are recommended for confirming the enantiomeric purity of this compound?

- Chiral HPLC or polarimetry is typically employed to verify enantiomeric purity. For quantification, reverse-phase HPLC with UV detection (e.g., at 210 nm) is used, calibrated against a certified reference standard. Ensure method validation includes precision (RSD <2%) and linearity (R² >0.995) across the working concentration range .

Q. How should this compound be stored to prevent degradation?

- Store under inert gas (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. The compound is hygroscopic and prone to hydrolysis; silica gel desiccants are recommended. Avoid contact with static discharge or ignition sources due to flammability risks of organic solvents in formulations .

Q. What reaction conditions optimize the synthesis of this compound from its precursor?

- A two-step protocol is common: (1) chlorination of the hydroxyl group in serine derivatives using thionyl chloride (SOCl₂) in methanol (60% yield, 4 h reflux), followed by (2) stereoselective crystallization to isolate the (R)-enantiomer. Lithium methoxide in anhydrous methanol can enhance reaction efficiency by minimizing racemization .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?

- Quantum chemical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models simulate protonation states and hydrolysis kinetics. For example, the ester group’s susceptibility to alkaline hydrolysis (pH >9) can be modeled using partial charge analysis on the carbonyl carbon .

Q. What experimental strategies resolve contradictions in reported biological activity data for cycloserine derivatives synthesized from this compound?

- Conduct meta-analyses of published datasets, focusing on variables such as:

- Enantiomeric purity of the starting material (impurities >5% may skew results).

- In vitro assay conditions (e.g., bacterial strain variability, nutrient media composition).

Statistical tools (ANOVA, t-tests) should validate reproducibility across studies .

Q. How does the stereochemical integrity of this compound influence its metabolic fate in bacterial cells?

- The (R)-configuration ensures compatibility with bacterial alanine racemase , enabling competitive inhibition. Radiolabeled tracer studies (e.g., ¹⁴C) combined with chiral LC-MS can track intracellular retention and conversion to D-alanine analogues. Compare results with the (S)-enantiomer to isolate stereospecific effects .

Q. What steps minimize racemization during multi-step syntheses involving this compound?

- Use low-temperature reactions (0–5°C) for nucleophilic substitutions. Protect the amino group with Boc or Fmoc groups before esterification. Post-synthesis, employ chiral derivatization agents (e.g., Marfey’s reagent) to confirm configuration retention via LC-MS .

Methodological Notes

- Data Reporting : Adhere to ISO/IEC 17025 guidelines for analytical validation. Report mean ± SD for triplicate measurements and justify outliers via Grubbs’ test .

- Safety Protocols : Follow CLP regulations for handling chlorinated compounds: use explosion-proof equipment and static-safe containers during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.